molecular formula C13H18N2O4S2 B2567572 N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797630-34-2

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2567572
CAS No.: 1797630-34-2
M. Wt: 330.42
InChI Key: AMWWHCAEBIGQSO-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene group is introduced via a coupling reaction, often using a thiophene derivative and a suitable catalyst.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, which involves the use of sulfonyl chloride and a base.

    Final Assembly: The final step involves the coupling of the piperidine-thiophene intermediate with N-methylacetamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The thiophene ring may also interact with biological receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-((1-(furan-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide: Similar structure but with a furan ring instead of thiophene.

    N-methyl-2-((1-(benzoyl)piperidin-4-yl)sulfonyl)acetamide: Contains a benzoyl group instead of thiophene.

Uniqueness

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

Biological Activity

N-methyl-2-((1-(thiophene-3-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S, which includes a thiophene moiety, a piperidine ring, and a sulfonamide group. The thiophene ring enhances the compound's electron-rich nature, contributing to its biological activity. The piperidine and sulfonamide components are well-known in medicinal chemistry for their therapeutic potential.

1. Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Sulfonamide derivatives are particularly recognized for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, making them effective against various bacterial infections.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Studies have shown that derivatives similar to this compound demonstrate significant antimicrobial activity, with MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition: The compound also displays significant potential in inhibiting biofilm formation, which is crucial in treating chronic infections .
CompoundMIC (µg/mL)Activity
This compound0.22 - 0.25Antimicrobial
Ciprofloxacin2.0Control
KetoconazoleVariesSynergistic effect

2. Anticancer Activity

The anticancer potential of this compound is also noteworthy. Similar sulfonamide-acetamide derivatives have shown efficacy in inducing apoptosis in cancer cells.

Research Insights:

  • A study indicated that certain derivatives could induce cytotoxicity and apoptosis in various cancer cell lines, outperforming traditional chemotherapeutics like bleomycin .
  • The structure–activity relationship (SAR) analysis suggests that modifications to the piperidine framework can enhance binding affinity to cancer-related targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor of key enzymes such as DHFR and DNA gyrase, which are vital for bacterial growth and cancer cell proliferation .
  • Binding Affinity: The thiophene moiety enhances binding to metabolic enzymes, facilitating interactions that can lead to therapeutic effects.

Case Study 1: Antimicrobial Evaluation

A series of experiments evaluated the antimicrobial efficacy of various derivatives against common pathogens. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to established antibiotics.

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

N-methyl-2-[1-(thiophene-3-carbonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S2/c1-14-12(16)9-21(18,19)11-2-5-15(6-3-11)13(17)10-4-7-20-8-10/h4,7-8,11H,2-3,5-6,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWWHCAEBIGQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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